4-azido-N,N-dimethylaniline

Descripción general

Descripción

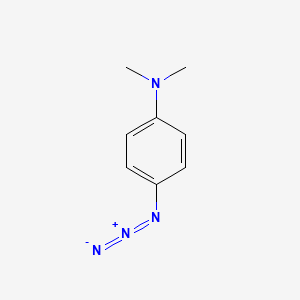

4-azido-N,N-dimethylaniline is an organic compound characterized by the presence of an azido group (-N₃) and a dimethylamino group (-N(CH₃)₂) attached to a benzene ring

Métodos De Preparación

The synthesis of 4-azido-N,N-dimethylaniline typically involves the following steps:

Nitration: The starting material, 4-dimethylaminobenzene, undergoes nitration to introduce a nitro group (-NO₂) at the para position.

Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid.

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.

Azidation: Finally, the diazonium salt is treated with sodium azide to replace the diazonium group with an azido group, yielding this compound

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4-azido-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed include primary amines and triazoles.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of 4-azido-N,N-dimethylaniline exhibit significant antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Properties : The azido group enhances the reactivity of the compound, allowing it to form covalent bonds with biological targets. This property is being explored in the context of anticancer drug development, where selective targeting of cancer cells is crucial.

Organic Synthesis

- Click Chemistry : The azido group makes this compound an ideal candidate for "click chemistry" reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reaction is widely utilized in bioconjugation and drug discovery.

- Functionalization : The compound can be easily modified to introduce various functional groups, expanding its utility in synthetic organic chemistry.

Material Science

- Polymer Chemistry : this compound can be used as a photo-crosslinking agent in polymer formulations. Its ability to undergo thermal or photochemical decomposition makes it suitable for creating crosslinked networks in polymers, which are essential in coatings and adhesives.

- Nanotechnology : The compound's properties are being investigated for applications in nanomaterials, where it can serve as a building block for creating functionalized nanoparticles.

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against multiple strains, including resistant variants. The mechanism was attributed to the formation of reactive intermediates that disrupt bacterial cell walls.

Case Study 2: Click Chemistry Application

In a recent experiment, researchers utilized this compound in a click reaction with terminal alkynes to synthesize a library of triazole-containing compounds. These compounds were screened for biological activity, revealing several candidates with promising anticancer effects.

Mecanismo De Acción

The mechanism of action of 4-azido-N,N-dimethylaniline primarily involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack. The resulting triazole products are stable and can interact with various molecular targets, making the compound useful in bioconjugation and drug development .

Comparación Con Compuestos Similares

4-azido-N,N-dimethylaniline can be compared with other azido compounds, such as:

1-Azido-4-nitrobenzene: Similar in structure but with a nitro group instead of a dimethylamino group. It has different reactivity and applications.

1-Azido-2,4-dimethylbenzene: Contains two methyl groups instead of a dimethylamino group, leading to different chemical properties and uses.

4-Azidobenzoic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.

The uniqueness of this compound lies in its combination of the azido and dimethylamino groups, which confer distinct reactivity and versatility in various applications.

Actividad Biológica

4-Azido-N,N-dimethylaniline is a compound of significant interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) attached to a dimethylaniline backbone. Its chemical formula is C₉H₁₁N₅, and it has a molecular weight of approximately 175.21 g/mol. The azide group is known for its reactivity and ability to undergo various transformations, making this compound a versatile intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylaniline with sodium azide under controlled conditions. This process can yield varying degrees of purity and yield depending on the reaction conditions employed.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In particular, it has been investigated for its effects on histone deacetylases (HDACs), which are enzymes implicated in cancer progression.

- Mechanism of Action : The compound acts as an HDAC inhibitor, leading to increased histone acetylation and altered gene expression profiles associated with tumor suppression .

- Case Study : In a study involving prostate cancer cell lines (DU-145 and LNCaP), this compound demonstrated significant inhibition of HDAC activity, suggesting its potential as a therapeutic agent in cancer treatment .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Carcinogenicity : Research indicates that while N,N-dimethylaniline (the parent compound) has shown some evidence of carcinogenic activity in animal studies, the specific effects of this compound require further investigation to determine its safety and potential risks .

- Metabolic Pathways : Studies have shown that N,N-dimethylaniline undergoes various metabolic transformations, which may influence the biological activity of its azido derivative. These transformations include N-demethylation and hydroxylation processes in liver microsomes .

Table: Summary of Biological Activities

| Activity Type | Compound | Observations |

|---|---|---|

| Anticancer | This compound | Inhibits HDAC activity in prostate cancer cells |

| Toxicological | N,N-Dimethylaniline | Evidence of carcinogenicity in animal studies |

| Metabolic Pathways | N,N-Dimethylaniline | Undergoes N-demethylation and hydroxylation |

Propiedades

IUPAC Name |

4-azido-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12(2)8-5-3-7(4-6-8)10-11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQJWJKRVJLLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342725 | |

| Record name | 1-Azido-4-dimethylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-44-9 | |

| Record name | NSC206137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azido-4-dimethylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the electronic nature of 4-azido-N,N-dimethylaniline influence the reaction with 1-(2,3,4,5-tetraphenylborolyl)ferrocene?

A1: The research highlights that the electronic characteristics of both the borole and the organic azide are crucial in determining the reaction pathway []. While typical reactions of boroles with organic azides yield 1,2-azaborinines, the use of this compound, an electron-rich azide, leads to the formation of a 1,2,3-diazaborinine. This suggests that the electron-donating dimethylamino group in this compound plays a significant role in directing the reaction towards the unusual ring expansion and subsequent formation of the 1,2,3-diazaborinine. Density functional theory (DFT) calculations could offer further insights into the specific electronic interactions governing this unique reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.